molecular formula C23H28N2O3 B268917 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Numéro de catalogue B268917
Poids moléculaire: 380.5 g/mol
Clé InChI: JKGODMFXRZJJCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of compounds called protein kinase inhibitors, which target specific enzymes involved in the growth and survival of cancer cells. In

Mécanisme D'action

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide targets a specific enzyme called Bruton’s tyrosine kinase (BTK), which is involved in the signaling pathways that promote cancer cell growth and survival. By inhibiting BTK, 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide disrupts these pathways and induces cancer cell death. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide also has activity against other kinases, such as JAK2 and FLT3, which further contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at doses that effectively inhibit cancer cell growth. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to penetrate the blood-brain barrier, which may make it useful in treating brain tumors.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a relatively low molecular weight, which may make it easier to formulate for clinical use. However, 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown. Additionally, the synthesis of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is complex and may be challenging to scale up for large-scale production.

Orientations Futures

There are several potential future directions for 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide research. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide may enhance the activity of these treatments and improve patient outcomes. Another area of interest is in the treatment of specific types of cancer, such as lymphoma and leukemia, where BTK is known to play a significant role. Additionally, further research is needed to explore the safety and efficacy of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in human clinical trials.

Méthodes De Synthèse

The synthesis of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, starting from the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzophenone to yield the key intermediate, 3-(4-tert-butylbenzoyl)amino-4-aminobenzophenone. This intermediate is further reacted with tetrahydro-2-furanylmethylamine to form 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide.

Applications De Recherche Scientifique

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

Propriétés

Nom du produit

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Formule moléculaire

C23H28N2O3

Poids moléculaire

380.5 g/mol

Nom IUPAC

3-[(4-tert-butylbenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H28N2O3/c1-23(2,3)18-11-9-16(10-12-18)22(27)25-19-7-4-6-17(14-19)21(26)24-15-20-8-5-13-28-20/h4,6-7,9-12,14,20H,5,8,13,15H2,1-3H3,(H,24,26)(H,25,27)

Clé InChI

JKGODMFXRZJJCQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.